molecular formula C18H14 B166444 O-Terphenyl CAS No. 84-15-1

O-Terphenyl

Cat. No.: B166444
CAS No.: 84-15-1
M. Wt: 230.3 g/mol
InChI Key: OIAQMFOKAXHPNH-UHFFFAOYSA-N
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Description

O-Terphenyl, also known as 1,2-Diphenylbenzene, is an aromatic hydrocarbon with the molecular formula C18H14. It consists of three benzene rings connected in an ortho configuration. This compound is known for its stability and unique properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Terphenyl can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of polychlorinated biphenyls. It can also be obtained through the distillation of coal tar, where it is separated from other polycyclic aromatic hydrocarbons .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Terphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

O-Terphenyl is part of the terphenyl family, which includes:

  • Meta-Terphenyl (1,3-Diphenylbenzene)
  • Para-Terphenyl (1,4-Diphenylbenzene)

Comparison:

This compound’s unique structure and properties make it a valuable compound in various fields, from industrial applications to cutting-edge scientific research.

Properties

IUPAC Name

1,2-diphenylbenzene
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InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
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InChI Key

OIAQMFOKAXHPNH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
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Molecular Formula

C6H5C6H4C6H5, C18H14
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DSSTOX Substance ID

DTXSID1049697
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Molecular Weight

230.3 g/mol
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Physical Description

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59 °C, bp: 337 °C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Colorless or light-yellow solid; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS., Colorless or light-yellow solid.
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Boiling Point

630 °F at 760 mmHg (NIOSH, 2023), 332 °C AT 760 MM HG, 332 °C, 630 °F
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Flash Point

325 °F (NIOSH, 2023), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c., (oc) 325 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.24 mg/l at 25 °C, Solubility in water: none, Insoluble
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Density

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.1, Relative density (water = 1): 1.1
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Vapor Density

7.95 (AIR= 1), Relative vapor density (air = 1): 7.9
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Vapor Pressure

0.09 mmHg at 200 °F (NIOSH, 2023), 0.00025 [mmHg], 2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients, Vapor pressure, Pa at 25 °C: 0.0033, (200 °F): 0.09 mmHg
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Color/Form

MONOCLINIC PRISMS FROM METHANOL, Colorless or light yellow solid.

CAS No.

84-15-1, 61788-33-8
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Melting Point

136 °F (NIOSH, 2023), 56.2 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 136 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-TERPHENYL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Terphenyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0591.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

0.047 mol of 2′,3′-difluoro-4′-ethoxybiphenylboronic acid (14), 0.05 mol of 1-bromo-3-fluoro-4-iodobenzene (15), 1 mmol of palladium acetate, 2 mmol of triphenylphosphine, 25 ml of saturated sodium carbonate solution, 20 ml of water and 100 ml of isopropanol are initially introduced and refluxed overnight. Conventional work-up gives the terphenyl compound (16).
Name
2′,3′-difluoro-4′-ethoxybiphenylboronic acid
Quantity
0.047 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (2 mmol) of 8, (2.2 mmol) of 4-propylphenylboronic acid, 250 mg (2.40 mmol) of neopentyl glycol, 1.53 g (4.84 mmol) of Ba(OH)2. 8 H2O, 1.35 ml (0.103 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 20 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 5 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×5 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is converted into 10 (yield: 89%).
Name
8
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Ba(OH)2
Quantity
1.53 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
89%

Synthesis routes and methods III

Procedure details

3.28 g (20 mmol) of sodium benzenesulfinate, 2.36 g (10 mmol) of o-dibromobenzene, 0.0255 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino)-ethane, 6.73 g (120 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 8 hours. After the completion of the reaction, the reaction mixture was analyzed by means of high performance liquid chromatography. The analysis showed that 4.5 mmol (yield 45%) of o-terphenyl was formed in the reaction mixture solution.
Name
sodium benzenesulfinate
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
0.0255 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods IV

Procedure details

A solution of (2 mmol) of 8, (2.2 mmol) of 4-propylphenylboronic acid, 250 mg (2.40 mmol) of neopentyl glycol, 1.53 g (4.84 mmol) of Ba(OH)2, 8H2O, 1.35 ml (0.103 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 20 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 5 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×5 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is converted into 10 (yield: 89%).
Name
8
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
89%

Synthesis routes and methods V

Procedure details

A solution of (2 mmol) of 8, (2.2 mmol) of 4-propylphenylboronic acid, 250 mg (2.40 mmol) of neopentyl glycol, 1.53 g (4.84 mmol) of Ba(OH)2 8 H2O, 1.35 ml (0.103 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 20 ml of 95% i—PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 5 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×5 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is converted into 10 (yield: 89%).
Name
8
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Ba(OH)2
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-Terphenyl
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Customer
Q & A

Q1: What is the molecular formula and weight of o-terphenyl?

A1: this compound, also known as 1,1':2',1''-terphenyl, has the molecular formula C18H14 and a molecular weight of 230.30 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques are valuable for characterizing this compound, including:

  • Raman Spectroscopy: This technique is sensitive to changes in molecular vibrations and can be used to study phase transitions, such as melting and glass transition, in this compound. []
  • Nuclear Magnetic Resonance (NMR): NMR provides insights into the structure and dynamics of this compound, particularly the rotational and translational motions of its molecules in various environments. [, ]
  • Electron Spin Resonance (ESR): ESR is useful for studying the rotational dynamics of probe molecules in this compound, providing information about molecular mobility and its relationship to viscosity. [, ]
  • Fluorescence Spectroscopy: This technique helps investigate the energy transfer processes and rotational dynamics of probe molecules in this compound, offering insights into the compound's behavior as a glassy matrix. [, ]

Q3: How does the diffusion of this compound change near its glass transition temperature?

A3: this compound exhibits enhanced translational diffusion near its glass transition temperature (Tg), significantly exceeding predictions based on the Stokes-Einstein equation. This enhanced diffusion suggests the presence of spatially heterogeneous dynamics in the supercooled liquid state. [, , ]

Q4: What types of relaxation processes are observed in this compound?

A4: Studies using dielectric relaxation spectroscopy, Brillouin light scattering, and other techniques have revealed several relaxation processes in this compound, including:

  • α-Relaxation: This primary relaxation process is related to the cooperative reorientation of molecules and is observed in both dielectric and dynamic Kerr-effect studies. [, ]
  • β-Relaxation: This secondary relaxation process, also known as the Johari-Goldstein relaxation, is observed in this compound and is sensitive to thermal history. It is present in the quenched glassy state but disappears in the equilibrium liquid state above Tg. []
  • Fast Secondary Relaxation: Brillouin scattering measurements suggest the existence of an additional fast secondary relaxation in both the supercooled liquid and glassy states, occurring in the submegahertz frequency range. []

Q5: How does confinement in nanoscale pores affect the solidification of this compound?

A5: Confinement in nanoscale pores influences the solidification behavior of this compound. Its glass transition temperature (Tg) decreases with decreasing pore size, suggesting that factors beyond density reduction or negative pressure effects are at play. []

Q6: Can this compound be used to distinguish between homogeneous and heterogeneous catalysis?

A6: Yes, this compound serves as a marker compound for differentiating between homogeneous and heterogeneous metal-catalyzed reactions, particularly isotope exchange. The deuterium orientation in this compound varies depending on the catalytic system used, highlighting the influence of the adsorption state on the reaction mechanism. []

Q7: How does this compound behave under high-temperature pyrolysis?

A7: High-temperature pyrolysis of this compound leads to the formation of various products, including benzene polymers and polycyclic aromatic hydrocarbons (PAHs). At lower temperatures, less-condensed benzene polymers dominate, while higher temperatures favor the formation of more condensed PAHs. The product distribution suggests kinetic control rather than thermodynamic equilibrium. []

Q8: Can this compound be used as a plasticizer?

A8: Yes, this compound can act as a plasticizer for polymers like polystyrene. Adding this compound lowers the glass transition temperature of polystyrene, indicating increased chain mobility and flexibility. []

Q9: How can probe molecules be used to study the dynamics of this compound?

A9: Probe molecules, such as fluorescent dyes or nitroxide radicals, can be introduced into this compound to study its molecular dynamics. By analyzing the rotational and translational motions of these probes using techniques like fluorescence spectroscopy, ESR, or NMR, researchers can gain insights into the local environment and dynamics of the this compound matrix. [, , , , , ]

Q10: How does the size of a probe molecule affect its ability to report dynamic heterogeneity in this compound?

A10: The size of a probe molecule significantly influences its sensitivity to dynamic heterogeneity in this compound. Larger probes, with slower rotational dynamics compared to the intrinsic dynamics of this compound, tend to report a narrower distribution of dynamics, potentially missing faster motions. Smaller probes, with faster dynamics, can better capture the full range of dynamic heterogeneity. []

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